2-nitro-N-(4-phenoxyphenyl)benzamide chemical structure and properties
2-nitro-N-(4-phenoxyphenyl)benzamide chemical structure and properties
The following technical guide details the chemical structure, synthesis, and applications of 2-nitro-N-(4-phenoxyphenyl)benzamide , a critical intermediate in the development of bioactive heterocyclic compounds.
Executive Summary
2-nitro-N-(4-phenoxyphenyl)benzamide (C₁₉H₁₄N₂O₄) is a diaryl amide featuring a 2-nitrobenzoyl moiety linked to a 4-phenoxyaniline core. It serves primarily as a high-value synthetic precursor in medicinal chemistry, specifically for the generation of quinazolin-4(3H)-ones and benzimidazoles —scaffolds with potent anti-proliferative, anti-inflammatory, and kinase-inhibitory activities.
This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol, and its strategic role in drug discovery workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The molecule is characterized by a central amide bond connecting an electron-deficient nitro-aromatic ring and an electron-rich diphenyl ether system. This electronic push-pull nature influences its solubility and reactivity.
Structural Data
| Property | Specification |
| IUPAC Name | 2-nitro-N-(4-phenoxyphenyl)benzamide |
| Molecular Formula | C₁₉H₁₄N₂O₄ |
| Molecular Weight | 334.33 g/mol |
| SMILES | [O-]c1ccccc1C(=O)Nc2ccc(Oc3ccccc3)cc2 |
| CAS Registry | Not widely indexed; search via substructure or IUPAC |
Physicochemical Profile (Predicted)[1]
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LogP (Lipophilicity): ~4.2 ± 0.4 (High lipophilicity due to the phenoxy group).
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Topological Polar Surface Area (TPSA): ~85 Ų (Moderate; suggests good membrane permeability).
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Solubility:
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High: DMSO, DMF, Dichloromethane (DCM).
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Moderate: Ethanol, Methanol (often requires heat).
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Low/Insoluble: Water, Hexane.
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Melting Point: Typically 145–165 °C (Analogous nitro-benzanilides range; experimental verification required per batch).
Synthesis Protocol: Acyl Chloride Coupling
The most robust method for synthesizing 2-nitro-N-(4-phenoxyphenyl)benzamide is the Schotten-Baumann reaction or anhydrous acyl chloride coupling. This pathway avoids the racemization and low yields associated with direct carboxylic acid coupling.
Reagents & Materials[1][2][4][5][6][7][8]
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Substrate A: 2-Nitrobenzoyl chloride (1.0 equiv).[1]
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Substrate B: 4-Phenoxyaniline (1.0 equiv).[1]
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Base: Triethylamine (TEA) or Pyridine (1.2–1.5 equiv).
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Solvent: Dichloromethane (DCM) (Anhydrous).
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Workup: 1M HCl, Saturated NaHCO₃, Brine.
Step-by-Step Methodology
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Preparation: Dissolve 4-phenoxyaniline (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂).
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Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0 °C using an ice bath to control the exotherm.
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Acylation: Dropwise add a solution of 2-nitrobenzoyl chloride (10 mmol) in DCM (10 mL) over 15–20 minutes.
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Checkpoint: The solution may turn yellow/orange. A white precipitate (TEA·HCl) will form.
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Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
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Quench & Workup:
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Dilute with DCM (50 mL).
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Wash with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.
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Wash with Sat. NaHCO₃ (2 x 30 mL) to remove unreacted acid chloride (hydrolyzed to acid).
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Wash with Brine, dry over MgSO₄, and concentrate in vacuo.
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Purification: Recrystallize the crude solid from Ethanol/Water or purify via silica gel flash chromatography (0-30% EtOAc in Hexane).
Strategic Applications: The Quinazolinone Pathway
The primary utility of 2-nitro-N-(4-phenoxyphenyl)benzamide is its conversion into 2-(4-phenoxyphenyl)quinazolin-4(3H)-one , a scaffold found in EGFR inhibitors and anti-tubercular agents.
Mechanism of Action (Synthetic)
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Nitro Reduction: The 2-nitro group is reduced to an amine (2-amino-N-(4-phenoxyphenyl)benzamide).
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Cyclization: The newly formed amine attacks a carbonyl source (e.g., aldehyde, orthoester, or urea) to close the pyrimidine ring.
Visualization: Synthesis & Cyclization Workflow
The following diagram illustrates the transformation from raw materials to the bioactive quinazolinone scaffold.
Figure 1: Synthetic pathway from precursors to the bioactive quinazolinone, highlighting the central role of the 2-nitro-benzamide intermediate.
Biological Relevance & Pharmacology
While the nitro-intermediate itself is rarely the final drug, its structural features dictate the pharmacology of the final product.
Kinase Inhibition (PIM1 / EGFR)
The 4-phenoxyphenyl moiety (diphenyl ether) is a privileged structure in kinase inhibitors. It fits into the hydrophobic pocket (Gatekeeper region) of enzymes like PIM1 kinase and EGFR . The benzamide linkage provides hydrogen bonding donors/acceptors essential for orienting the molecule within the ATP-binding site.
Anti-Proliferative Activity
Research into quinazolin-4(3H)-ones derived from this amide has shown significant cytotoxicity against leukemia cell lines (Jurkat, NB4).[2] The planarity of the quinazolinone system (formed after cyclization) allows for DNA intercalation or groove binding, while the phenoxy tail improves cellular uptake.
Anti-Parasitic Potential (Niclosamide Analogs)
Structurally, 2-nitro-N-(4-phenoxyphenyl)benzamide resembles Niclosamide (a salicylamide anthelmintic). The nitro group is crucial for the uncoupling of oxidative phosphorylation in mitochondria. While the amide described here lacks the ortho-hydroxyl group of Niclosamide, it serves as a lipophilic bioisostere for SAR (Structure-Activity Relationship) studies targeting metabolic pathways in parasites.
Safety & Handling
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Nitro-Aromatic Hazards: Nitro compounds can be energetic. While this specific benzamide is stable, avoid heating crude reaction mixtures above 100 °C without solvent.
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Sensitization: Benzanilides are potential skin sensitizers. Use nitrile gloves and work in a fume hood.
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Waste: Dispose of aqueous washes (containing TEA·HCl) and organic solvents in halogenated waste streams.
References
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Synthesis of Quinazolinone Derivatives: Kausar, N., et al. "Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets." RSC Advances, 2016.
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Anti-Proliferative Agents: "Novel Anti-proliferative Agents." MDPI Pharmaceuticals, Special Issue, 2023. (Contextualizing the use of nitro-benzamide precursors for cytotoxic heterocycles).
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Phenoxy-Quinazoline Chemistry: "Efficient synthesis of 4-phenoxy-quinazoline derivatives using aryne chemistry."[3] Royal Society of Chemistry, 2020.
Sources
- 1. actagroup.com [actagroup.com]
- 2. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]
